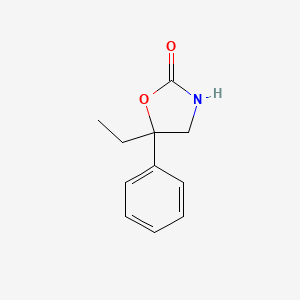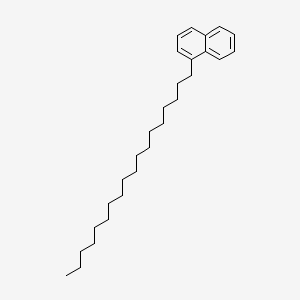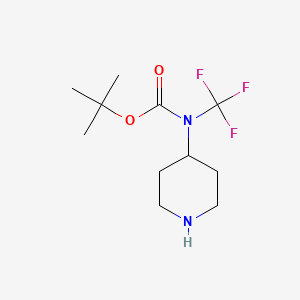
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C11H20F3N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl piperidin-4-ylcarbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate
Uniqueness
Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C11H19F3N2O2 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
tert-butyl N-piperidin-4-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-4-6-15-7-5-8/h8,15H,4-7H2,1-3H3 |
Clé InChI |
URUFHJWEJZTALD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CCNCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


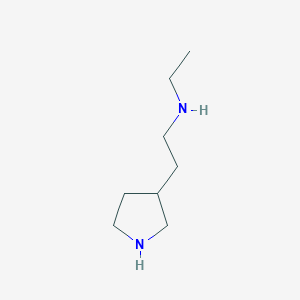
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)


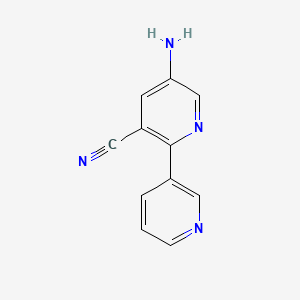
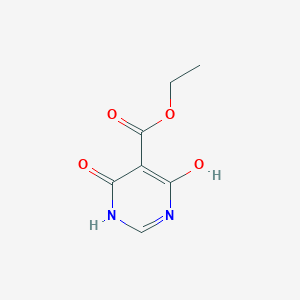
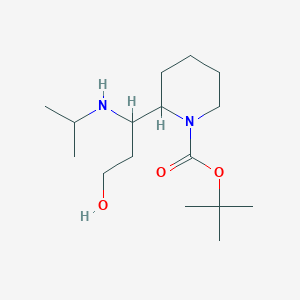


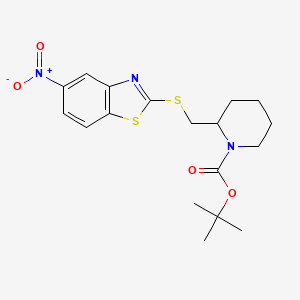
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
